molecular formula C8H20Cl3N3 B2369543 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride CAS No. 1803590-57-9

1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride

Cat. No.: B2369543
CAS No.: 1803590-57-9
M. Wt: 264.62
InChI Key: FDTBTIGNZRBMBK-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride is a heterocyclic compound that features both azetidine and piperazine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound is often used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride typically involves the formation of the azetidine ring followed by its functionalization with a piperazine moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as Suzuki–Miyaura cross-coupling reactions has been reported to diversify the synthesis of novel heterocyclic amino acid derivatives containing azetidine rings .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is frequently used as a reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with altered functional groups.

Scientific Research Applications

1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with biological macromolecules, potentially inhibiting or modulating their functions. The piperazine moiety can enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(azetidin-3-yl)-4-methylpiperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.3ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;;;/h8-9H,2-7H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTBTIGNZRBMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CNC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-57-9
Record name 1-(azetidin-3-yl)-4-methylpiperazine trihydrochloride
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